molecular formula C13H14N2O4 B5994351 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid

Cat. No.: B5994351
M. Wt: 262.26 g/mol
InChI Key: ISOITVOMWIJLHA-UHFFFAOYSA-N
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Description

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring with two keto groups and a phenylpropanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid typically involves the reaction of a suitable diamine with formaldehyde and an alkaline metal cyanide under acidic conditions. The resulting tetranitrile is then hydrated to yield an acidic addition salt of a tetraamide, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-7-15(8-12(17)14-11)10(13(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOITVOMWIJLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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